

Introduction: The Role of EZH2 in Epigenetic Regulation

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Compound of Interest

Compound Name: CPI-169

Cat. No.: B1192499

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Enhancer of zeste homolog 2 (EZH2) is a critical enzyme in the field of epigenetics, functioning as the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2][3] This multi-protein complex, which also includes core components like EED and SUZ12, mediates gene silencing by modulating chromatin structure.[3][4] The primary catalytic function of EZH2 is to catalyze the mono-, di-, and trimethylation of lysine 27 on histone H3 (H3K27).[1][5] The resulting H3K27me3 mark is a hallmark of transcriptionally repressed chromatin, playing a vital role in fundamental cellular processes such as cell lineage determination, differentiation, and proliferation.[1][6]

Dysregulation of EZH2, either through overexpression or gain-of-function mutations, is implicated in the pathogenesis of numerous cancers, including non-Hodgkin's lymphoma and various solid tumors.[2][7] This aberrant activity leads to the silencing of tumor suppressor genes, thereby promoting uncontrolled cell growth and tumor progression.[2][8] Consequently, EZH2 has emerged as a high-priority target for cancer therapy, spurring the development of small molecule inhibitors designed to block its methyltransferase activity.[1]

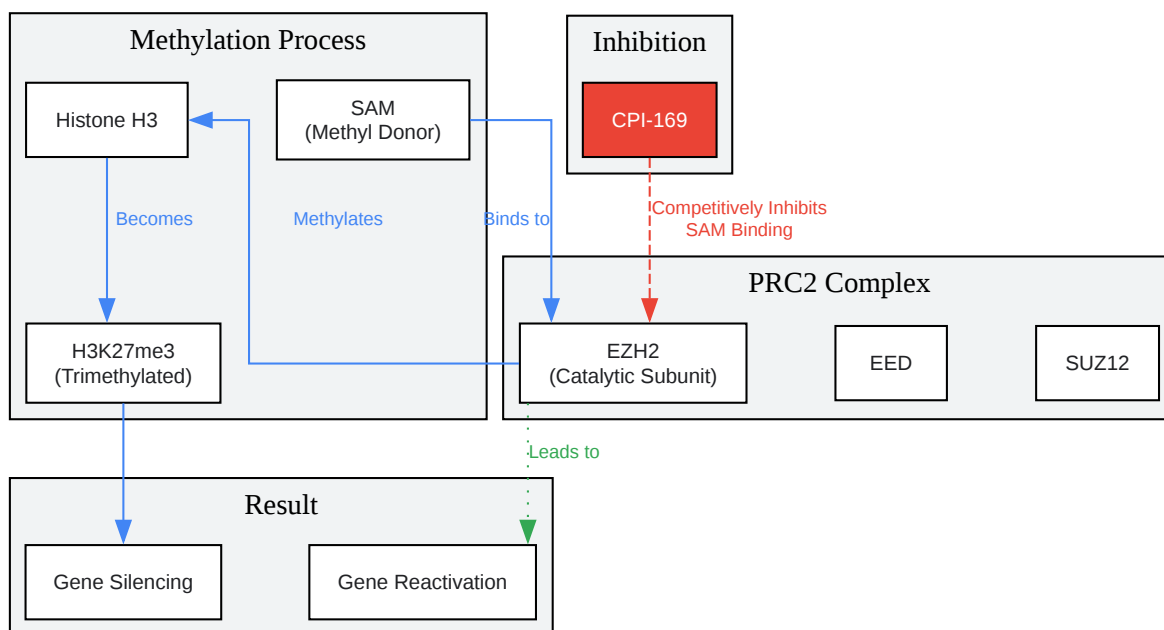
CPI-169: A Potent Indole-Based EZH2 Inhibitor

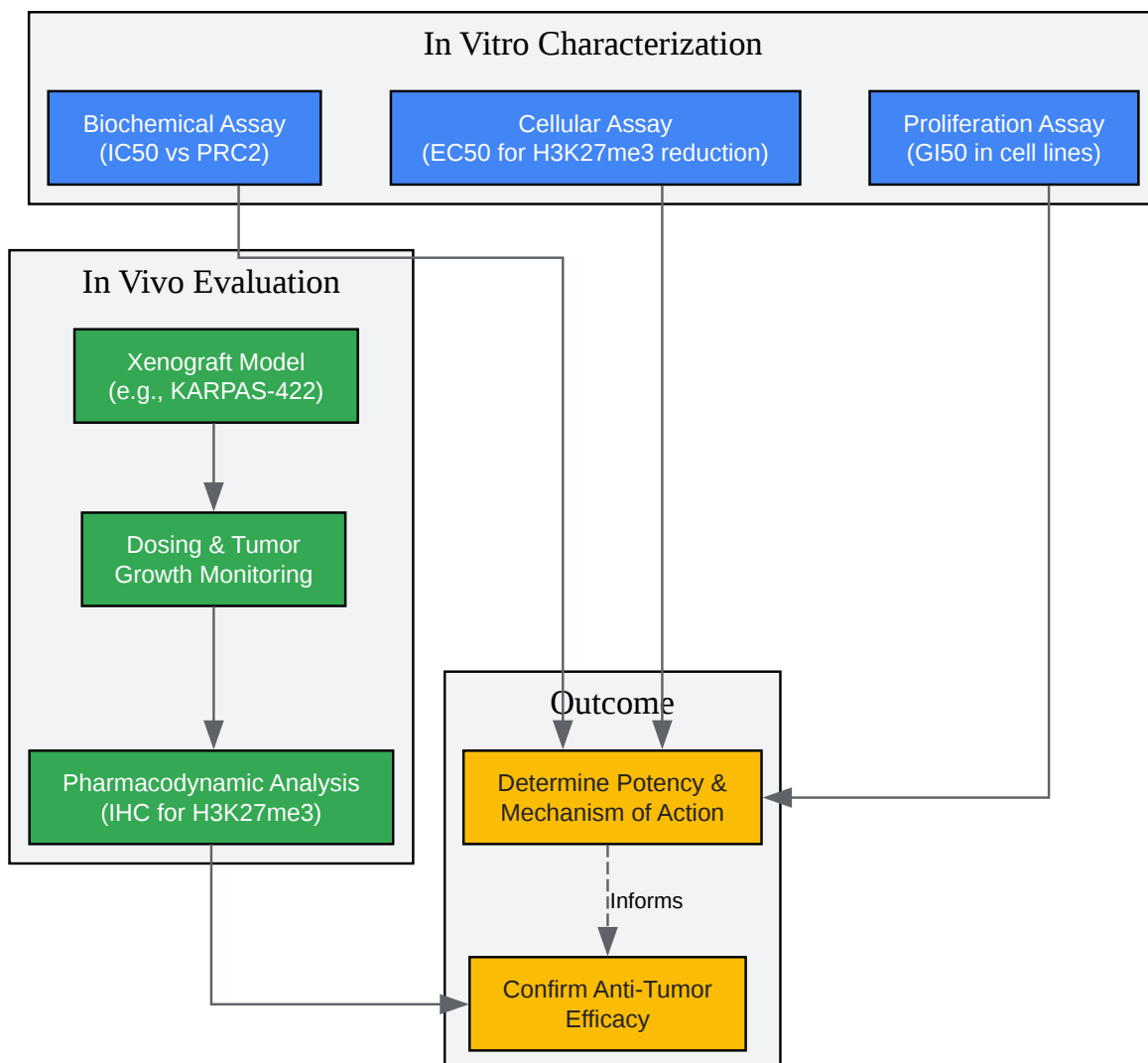
CPI-169 is a potent, indole-based small molecule inhibitor of EZH2.[1][5] Developed by Constellation Pharmaceuticals, it is structurally distinct from other well-known EZH2 inhibitors like tazemetostat.[2][9] **CPI-169** serves as a powerful chemical probe for studying the biological functions of EZH2 and as a precursor to orally bioavailable analogs developed for clinical investigation, such as CPI-1205.[1][10] While **CPI-169** itself has limited oral bioavailability, its

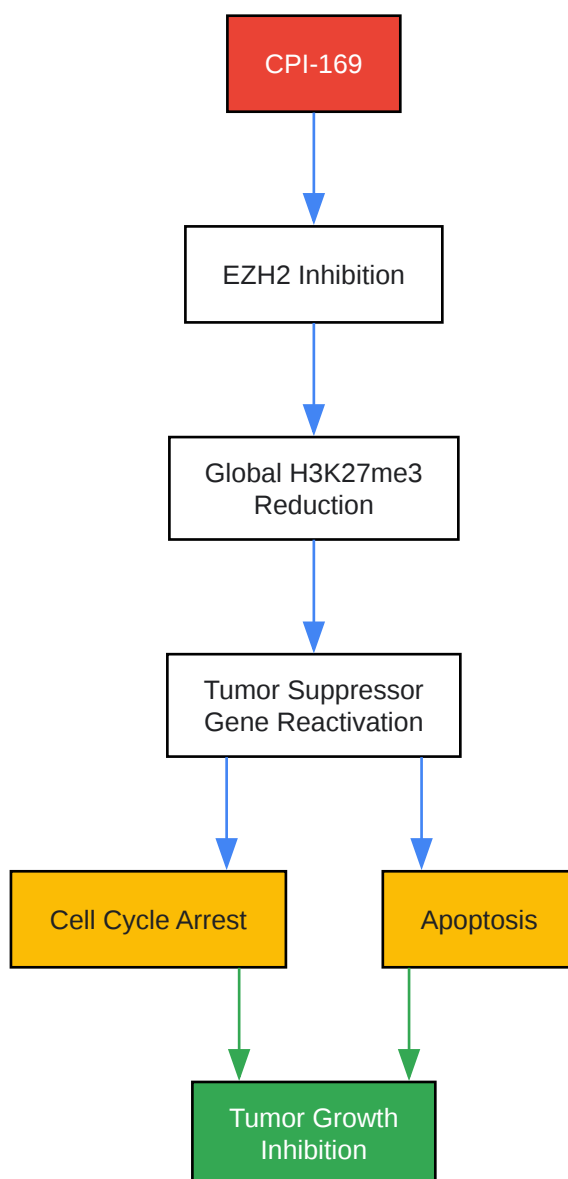
high potency and significant preclinical anti-tumor activity have established it as a key compound in EZH2 inhibitor research.[\[1\]](#)[\[5\]](#)

Mechanism of Action

CPI-169 functions as a S-adenosyl-methionine (SAM)-competitive inhibitor.[\[11\]](#)[\[12\]](#) It binds to the catalytic SET domain of EZH2, occupying the pocket that would normally bind the methyl-donor SAM.[\[10\]](#)[\[11\]](#) This direct inhibition blocks the enzymatic transfer of a methyl group from SAM to the lysine 27 residue of histone H3, thereby preventing the formation of H3K27me3. The reduction in this repressive epigenetic mark leads to the de-repression and reactivation of silenced tumor suppressor genes, ultimately triggering downstream anti-proliferative effects.







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